ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate
Description
Ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate is a hydrazone derivative characterized by a chloro-substituted acetohydrazone backbone and a 2-ethylphenyl substituent. The (2E) configuration denotes the trans arrangement of the hydrazone double bond. This compound belongs to a class of molecules widely studied for their applications in medicinal chemistry, particularly as intermediates in the synthesis of imaging agents for cannabinoid receptors (CB1) . Its structure features an electron-donating ethyl group at the ortho position of the phenyl ring, influencing its electronic and steric properties.
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-9-7-5-6-8-10(9)14-15-11(13)12(16)17-4-2/h5-8,14H,3-4H2,1-2H3/b15-11+ |
InChI Key |
GXKXYPKWLNYACL-RVDMUPIBSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1N/N=C(\C(=O)OCC)/Cl |
Canonical SMILES |
CCC1=CC=CC=C1NN=C(C(=O)OCC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 2-ethylphenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s hydrazone group makes it useful in the development of molecular switches and sensors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate involves its interaction with molecular targets through its hydrazone group. This interaction can lead to changes in molecular conformation and activity, making it useful in applications such as molecular switches and sensors . The compound’s ability to undergo E/Z isomerization is particularly significant in its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate
- Molecular Formula : C₁₁H₁₂ClN₃O₅
- Molecular Weight : 301.68 g/mol
- Melting Point : 127°C
- Key Features : The 4-methoxy and 2-nitro groups are electron-withdrawing, increasing polarity and melting point compared to the target compound. The nitro group enhances reactivity in electrophilic substitutions .
Ethyl (2Z)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate
- CAS RN : 132839-05-5
- Molecular Formula : C₁₀H₁₀Cl₂N₂O₂
- Molecular Weight : 261.10 g/mol
- Key Features : The para-chloro substituent is electron-withdrawing, reducing electron density on the hydrazone moiety. The (2Z) configuration (cis) may lead to distinct crystallographic packing compared to the (2E) isomer .
Ethyl (2E)-2-chloro-2-[(3,5-dichlorophenyl)hydrazinylidene]acetate
- Molecular Formula : C₁₀H₉Cl₃N₂O₂
- Molecular Weight : 295.5 g/mol
- Key Features : The 3,5-dichloro substitution increases molecular weight and hydrophobicity (XLogP3 = 4.7). The steric bulk of chlorine atoms may hinder rotational freedom .
Ethyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate
Structural and Electronic Comparisons
*Estimated based on molecular formula C₁₂H₁₅ClN₂O₂.
Research Findings and Data Tables
NMR and Spectroscopic Data
- Target Compound : Predicted ¹H NMR signals include a singlet for the NH proton (~δ 14.9 ppm, similar to ) and aromatic protons influenced by the ethyl group’s steric effects.
- Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)... : ¹H NMR shows a methoxy singlet (~δ 3.8 ppm) and nitro-related deshielding .
Crystallographic Data
- Ethyl (2Z)-2-chloro-2-[(4-methylphenyl)... : X-ray diffraction confirms a planar hydrazone core with intermolecular hydrogen bonding (N–H···O) stabilizing the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
